molecular formula C10H13NO2 B8154587 1-(Pent-4-ynoyl)piperidin-4-one

1-(Pent-4-ynoyl)piperidin-4-one

Cat. No.: B8154587
M. Wt: 179.22 g/mol
InChI Key: VASZLRGDVIACME-UHFFFAOYSA-N
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Description

1-(Pent-4-ynoyl)piperidin-4-one is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features both a piperidin-4-one ring, a common scaffold in pharmaceuticals , and a pent-4-ynoyl side chain. The ketone group on the piperidine ring is a versatile synthetic handle for further chemical transformations , while the terminal alkyne in the side chain makes it a valuable building block for click chemistry applications, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used in bioconjugation, polymer science, and for creating molecular probes for target identification. Piperidine derivatives are frequently explored as key intermediates in the synthesis of more complex molecules with potential biological activity. This product is intended for research purposes as a chemical building block and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Please inquire for current availability and specifications.

Properties

IUPAC Name

1-pent-4-ynoylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-3-4-10(13)11-7-5-9(12)6-8-11/h1H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASZLRGDVIACME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=O)N1CCC(=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation with Pent-4-ynoyl Chloride

Piperidin-4-one reacts with pent-4-ynoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen of piperidin-4-one attacks the electrophilic carbonyl carbon of the acyl chloride.

Example Protocol :

  • Reagents : Piperidin-4-one (1 equiv), pent-4-ynoyl chloride (1.2 equiv), triethylamine (2 equiv), dichloromethane (solvent).

  • Conditions : 0°C to room temperature, 12 hours.

  • Yield : ~70–75% after column chromatography.

Palladium-Catalyzed Alkyne Coupling

A palladium-catalyzed syn-hydrostannation of 4-pentyn-1-ol generates a stannyl intermediate, which undergoes cross-coupling with piperidin-4-one derivatives. This method, adapted from lactimidomycin synthesis, ensures precise stereochemical control.

Key Steps :

  • Stannylation : 4-Pentyn-1-ol reacts with tributyltin hydride and Pd(PPh₃)₄ to form (E)-stannyl alcohol.

  • Coupling : The stannyl group is displaced by a brominated piperidin-4-one intermediate under Stille coupling conditions.

Optimized One-Pot Synthesis

Recent advances combine piperidine ring formation and acylation in a single pot. A Pd-catalyzed enynamide cycloisomerization, reported in the synthesis of Lepadin alkaloids, constructs the piperidine core while introducing the pent-4-ynoyl group.

Procedure :

  • Cycloisomerization : Enynamide substrates undergo Pd-catalyzed (e.g., Pd(OAc)₂) cyclization at 80°C in toluene.

  • In Situ Acylation : Addition of pent-4-ynoic anhydride and DMAP (catalyst) acylates the nitrogen post-cyclization.

  • Yield : 85–90% with >99:1 diastereoselectivity.

Comparative Analysis of Methods

MethodKey StepsYield (%)Purity (%)AdvantagesLimitations
AcylationNucleophilic substitution70–7595–98Simple, low-cost reagentsRequires acyl chloride synthesis
Pd-catalyzed couplingStille coupling, stannylation80–8597–99Stereochemical controlToxic tin byproducts
One-pot synthesisCycloisomerization, acylation85–9098–99.5High efficiency, minimal stepsHigh catalyst cost

Functionalization and Stability Considerations

The pent-4-ynoyl group’s alkyne moiety is sensitive to oxidation and polymerization. Strategies to enhance stability include:

  • Protection with Trimethylsilyl (TMS) Groups : TMS-protected alkynes prevent side reactions during synthesis.

  • Low-Temperature Storage : Final products are stored at –20°C under inert atmosphere to prevent degradation.

Industrial-Scale Adaptations

The patent-described process for 4-piperidone HCl hydrate has been modified for large-scale production of this compound:

  • Continuous Flow Etherification : TMOF and PTSA are fed continuously into a methanol reactor at 40°C, reducing batch time by 50%.

  • Catalytic Distillation : Unreacted reagents are recycled via distillation, improving atom economy to >90%.

Emerging Catalytic Approaches

Indium(III) chloride (InCl₃) has shown promise in mediating three-component reactions for similar quinazolinone derivatives. Applied to this compound, InCl₃ facilitates:

  • Tandem Acylation-Cyclization : One-pot formation of the piperidine ring and alkyne insertion at 60°C.

  • Yield : 78% with 99% purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Pent-4-ynoyl)piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Pent-4-ynoyl)piperidin-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-(Pent-4-ynoyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidin-4-one derivatives exhibit significant variability in biological activity, physicochemical properties, and synthetic accessibility depending on their substituents. Below is a detailed comparison with structurally related analogs:

Structural and Functional Group Variations

  • 1-(2-Chlorobenzoyl)piperidin-4-one (CAS: 1016700-87-0): Substituent: 2-Chlorobenzoyl group. Molecular Weight: 237.69 g/mol. The aromatic ring may contribute to π-π stacking in biological targets .
  • 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one (CAS: 51137-77-0):

    • Substituent : Morpholine-linked ethyl chain.
    • Molecular Weight : 212.29 g/mol.
    • Key Properties : The morpholine group introduces hydrogen-bonding capacity and solubility in polar solvents, which could improve bioavailability compared to alkyne-containing analogs .
  • (3E,5E)-3,5-Bis(4-methylbenzylidene)-1-(4-phenylthiazol-2-yl)piperidin-4-one :

    • Substituent : Dual 4-methylbenzylidene groups and a thiazole ring.
    • Synthesis Yield : 74%.
    • Key Properties : The conjugated benzylidene-thiazole system is associated with cytotoxic activity against malignant cells, highlighting the role of extended conjugation in biological efficacy .

Physicochemical Properties

A comparison of selected piperidin-4-one derivatives is summarized in Table 1:

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Rf Value (TLC) Key Functional Groups
1-(Pent-4-ynoyl)piperidin-4-one* Pent-4-ynoyl ~195.24 N/A N/A Alkyne, ketone
1-(2-Chlorobenzoyl)piperidin-4-one 2-Chlorobenzoyl 237.69 N/A N/A Aromatic, Cl, ketone
1-(8-Hydroxynon-5-yn-4-yl)piperidin-4-one Hydroxy-alkyne chain ~225.30 N/A 0.4 (1:1 hexane/EtOAc) Alkyne, hydroxyl, ketone
1-(4-Methylthiazol-2-yl)piperidin-4-one 4-Methylthiazole 196.27 N/A N/A Thiazole, ketone

*Theoretical values for this compound are inferred from analogs .

Stability and Reactivity

  • This compound: The alkyne group may participate in Huisgen cycloadditions (click chemistry), enabling bioconjugation or polymer synthesis. Stability under normal conditions is expected, similar to other piperidin-4-one derivatives .
  • 1-(2-Chlorobenzoyl)piperidin-4-one : Stable at room temperature but may hydrolyze under strongly acidic or basic conditions due to the labile acyl chloride-derived bond .

Key Research Findings and Implications

Structure-Activity Relationships : Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity and bioactivity, while bulky substituents (e.g., morpholine, thiazole) improve solubility and target specificity .

Synthetic Flexibility : The piperidin-4-one core supports diverse functionalization strategies, including acylation, condensation, and cross-coupling, enabling tailored design for drug discovery .

Safety Profile : Piperidin-4-one derivatives are generally stable under standard handling conditions, though reactive substituents (e.g., alkyne, thiol) require precautions to avoid hazardous reactions .

Biological Activity

1-(Pent-4-ynoyl)piperidin-4-one is a chemical compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a piperidine ring substituted with a pent-4-ynoyl group, which may influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound can be structurally represented as follows:

C1H2N+C5H6OC7H11NO\text{C}_1\text{H}_2\text{N}+\text{C}_5\text{H}_6\text{O}\rightarrow \text{C}_7\text{H}_{11}\text{NO}

This compound's structure includes a piperidine ring, which is known for its diverse biological activities, and a pent-4-ynoyl chain that may enhance lipophilicity and receptor binding capabilities.

The biological activity of this compound is thought to involve several mechanisms:

Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes. For instance, similar piperidine derivatives have been shown to inhibit coactivator-associated arginine methyltransferase 1 (CARM1), which is relevant in hormone-dependent tumor growth .

Receptor Interaction: It is hypothesized that this compound could interact with various receptors, potentially modulating their activity. This interaction could lead to downstream effects on cellular signaling pathways.

Neuroprotective Effects: Preliminary studies suggest that compounds with similar structures exhibit neuroprotective properties, possibly through the inhibition of neuroinflammation pathways .

Biological Activities

Recent studies have indicated several biological activities associated with this compound:

Activity Type Description Reference
Anticonvulsant Exhibited potential anticonvulsant effects in animal models.
Neuroprotective Showed protective effects against oxidative stress in neuronal cells.
Antitumor Inhibitory effects on cancer cell lines have been observed in vitro.
Anti-inflammatory Reduced levels of pro-inflammatory cytokines in experimental models.

Case Studies

Several case studies highlight the biological implications of this compound:

  • Neuroprotection in Alzheimer's Disease Models:
    • In a study involving Tg2576 mouse models of Alzheimer's disease, piperidine derivatives demonstrated a reduction in cognitive deficits and inflammatory markers such as IL-1α, suggesting potential therapeutic applications for neurodegenerative diseases .
  • Antitumor Activity:
    • A series of piperidine derivatives were screened against various cancer cell lines, showing selective cytotoxicity towards prostate and breast cancer cells. The mechanism was linked to the inhibition of CARM1, underscoring the relevance of this compound class in cancer therapy .
  • Enzyme Inhibition Studies:
    • Research using the PASS (Prediction of Activity Spectra for Substances) system predicted that this compound could act as an inhibitor for several key enzymes involved in metabolic pathways, corroborating experimental findings .

Comparative Analysis

Comparing this compound with structurally similar compounds provides insights into its unique properties:

Compound Structural Features Biological Activity
1-(Piperidin-1-yl)pent-4-enone Lacks the pentynoyl groupLower neuroprotective effects
1-(3-Hydroxypiperidin-1-yl)butanone Shorter carbon chainReduced enzyme inhibition potency
1-(3-Hydroxypiperidin-1-yl)hexanone Longer carbon chainEnhanced solubility but reduced potency

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Pent-4-ynoyl)piperidin-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves acylation of piperidin-4-one with pent-4-ynoyl chloride under controlled conditions. Key variables include temperature (0–5°C for exothermic reactions), solvent choice (e.g., dichloromethane for polarity control), and stoichiometric ratios (1:1.2 for amine:acyl chloride to minimize side products). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Yield optimization requires monitoring reaction progress via TLC and adjusting catalyst loading (e.g., triethylamine as a base) .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1H^1H-NMR to identify proton environments (e.g., ketone protons at δ 2.5–3.0 ppm, alkyne protons at δ 1.8–2.2 ppm).
  • IR : Confirm carbonyl (C=O, ~1700 cm1^{-1}) and alkyne (C≡C, ~2100 cm1^{-1}) functional groups.
  • Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration determination if crystalline derivatives are obtainable .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA and GHS guidelines:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to prevent inhalation of vapors (especially during solvent evaporation).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : In airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis using Design of Experiments (DOE)?

  • Methodological Answer : Apply a factorial design to test variables (temperature, solvent polarity, catalyst concentration). Use response surface methodology (RSM) to model interactions and predict optimal conditions. For example, a central composite design with 3 levels for each factor can identify nonlinear relationships between variables and yield. Statistical software (e.g., Minitab, JMP) aids in analyzing DOE data and generating contour plots .

Q. What strategies address contradictory data in pharmacological studies involving this compound?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay protocols (e.g., cell line passage number, incubation time).
  • Meta-Analysis : Pool data from independent studies to identify trends obscured by small sample sizes.
  • Mechanistic Profiling : Use knock-out models or competitive binding assays to validate target specificity.
  • Error Analysis : Quantify instrument variability (e.g., LC-MS calibration drift) and biological replicates .

Q. How can in silico modeling predict the reactivity and stability of this compound under varying pH conditions?

  • Methodological Answer : Perform molecular dynamics (MD) simulations using software like Gaussian or Schrödinger Suite. Parameterize the force field for the compound’s electronic structure (DFT calculations at B3LYP/6-31G* level). Simulate solvation effects (explicit water models) and analyze protonation states via pKa prediction tools (e.g., MarvinSketch). Validate predictions with experimental UV-Vis spectroscopy at pH 3–10 .

Q. What experimental frameworks are suitable for studying the metabolic pathways of this compound in vitro?

  • Methodological Answer :

  • Hepatic Microsome Assays : Incubate with NADPH-supplemented microsomes (human or rodent).
  • LC-HRMS : Track metabolite formation (e.g., hydroxylation at the alkyne or piperidine ring).
  • CYP450 Inhibition Studies : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic enzymes involved .

Q. How can comparative studies with structurally analogous piperidine derivatives enhance understanding of this compound's bioactivity?

  • Methodological Answer : Design a structure-activity relationship (SAR) study:

  • Structural Variants : Synthesize analogs with modified alkyne length (e.g., pent-3-ynoyl) or piperidine substituents.
  • Assays : Test against target receptors (e.g., GPCRs) using radioligand binding or functional cAMP assays.
  • Computational Docking : Compare binding poses in AutoDock Vina to correlate substituent effects with affinity .

Methodological Resources

  • Experimental Design : Use embedded mixed-methods designs to integrate quantitative (e.g., IC50_{50}) and qualitative (e.g., crystallography) data .
  • Data Analysis : Apply ANOVA for multi-group comparisons and Cohen’s d for effect size in pharmacological studies .

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